5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties, including antiviral and anticancer activities .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This makes it an attractive target for antiviral chemotherapy .
Mode of Action
The compound interacts with its target by binding to the LEDGF/p75-binding site on HIV-1 integrase . This interaction inhibits the function of the integrase, which is crucial for the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the inhibition of hiv-1 integrase disrupts the replication of the virus, thereby preventing the spread of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. By targeting the HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, thereby stopping the production of new virus particles .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction inhibits the integrase activity, making it a potential candidate for antiviral chemotherapy. Additionally, it has been studied for its anticancer properties, interacting with various biomolecules involved in cancer cell proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 integrase affects the viral replication process in infected cells . Moreover, its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the LEDGF/p75-binding site on HIV-1 integrase, inhibiting its activity and preventing viral DNA integration into the host genome . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under room temperature conditions, maintaining its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antiviral and anticancer activities . Higher doses may lead to toxic or adverse effects, including cytotoxicity and organ damage. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, its interaction with HIV-1 integrase involves enzymatic processes that facilitate its antiviral effects . Additionally, its role in anticancer therapy involves metabolic pathways that regulate cell proliferation and apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells, enhancing its therapeutic efficacy . Understanding these mechanisms is essential for optimizing its delivery and distribution in clinical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interactions with biomolecules and its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: It can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,7-naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride:
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit HIV-1 integrase and its potential anticancer properties set it apart from other similar compounds .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWXQCHLFFUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626025 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348623-30-3 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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